molecular formula C9H15NO B2498698 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide CAS No. 76649-95-1

2-{Bicyclo[2.2.1]heptan-2-yl}acetamide

Cat. No. B2498698
CAS RN: 76649-95-1
M. Wt: 153.225
InChI Key: ISSWXMLAKJICEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polycyclic conjugated compounds, including structures similar to 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide, involves techniques aimed at enhancing their distinct structural characteristics. These methods are pivotal for their application in cutting-edge technologies due to their optoelectronic properties derived from π-conjugation and planar structure. The challenge of stability in these compounds as their conjugation increases is addressed by incorporating units like biphenylene, which limit electron delocalization through antiaromatic rings, showcasing the complexity and innovation in their synthesis (Çağatay Dengiz, 2023).

Scientific Research Applications

Mass Spectrometry in Stereochemical Problems

2-{Bicyclo[2.2.1]heptan-2-yl}acetamide, a stereoisomer of substituted norbornanes, has been studied using mass spectrometry, particularly focusing on its fragmentation patterns. This research aids in understanding the characterization of stereoisomers, with findings supported by semi-empirical MO–SFC calculations (Curcuruto et al., 1991).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of this compound, specifically substituted phenoxy acetamide derivatives, have been explored. These studies contribute to the broader field of organic synthesis and the development of novel compounds with potential applications in various scientific fields (Rani et al., 2014).

Development of Polyimide Materials

Research has been conducted on the use of compounds related to this compound in the development of polyimide materials. These materials are known for their high thermal decomposition temperatures and low glass transition temperatures, making them suitable for various industrial applications (Qing Feng-ling, 2007).

Polymer Chemistry and Thermal Stimuli

The compound has been used in the study of helical poly(N-propargylamides), which are copolymers that change their helix sense in response to thermal stimuli. This research is significant in the field of polymer chemistry, particularly in developing materials with responsive properties (Tabei et al., 2004).

Synthesis of Conformationally Restricted Analogs

Research includes the synthesis of conformationally restricted analogs of methionine using this compound. This contributes to the field of medicinal chemistry and the design of novel bioactive molecules (Glass et al., 1990).

Safety and Hazards

The compound is classified under GHS07 for safety . It carries the signal word ‘Warning’ and has the hazard statement H319, indicating that it causes serious eye irritation . The precautionary statements associated with this compound are P305 + P351 + P338 .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSWXMLAKJICEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid (0.50 g, 3.24 mmol) in DCM (30 mL) was treated with oxalyl chloride (0.426 mL, 4.86 mmol), followed by a catalytic amount of DMF (1 drop) and stirred at RT for 2 h. A solution of NH4OH (˜15M, 2 mL, ˜30 mmol) in THF (5 mL) was added drop wise and the mixture stirred at RT overnight. The mixture was concentrated to dryness and the residue was dissolved in EtOAc, washed with brine, dried over MgSO4 and concentrated to dryness to afford 2-(bicyclo[2.2.1]heptan-2-yl)acetamide (480 mg, 97%). 1H NMR (400 MHz, DMSO-d6): δ 7.19 (s, 1H), 6.65 (s, 1H), 2.14 (s, 1H), 1.91 (m, 3H), 1.75 (m, 1H), 1.35 (m, 4H), 1.11 (m, 4H); MS (ESI) m/z: 154.2 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.426 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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